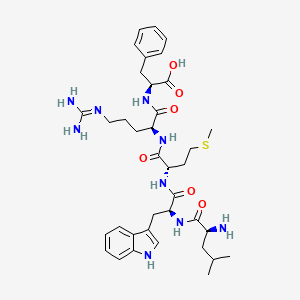

Leu-Trp-Met-Arg-Phe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leu-Trp-Met-Arg-Phe is a useful research compound. Its molecular formula is C37H53N9O6S and its molecular weight is 751.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Food Science Applications

Encapsulation of Peptides:

Recent studies have demonstrated the potential of Leu-Trp-Met-Arg-Phe in food science, particularly in the encapsulation of bioactive peptides. The encapsulation process enhances the stability and bioavailability of these peptides, making them more effective as functional ingredients in food products. For instance, the encapsulation efficiency of this compound using whey protein isolate (WPI) microbeads has been reported to reach up to 95% under optimal conditions .

| Peptide | Encapsulation Efficiency (%) |

|---|---|

| This compound | 95 |

| Phe-Trp | 56 |

Proteomics and Analytical Chemistry

Mass Spectrometry Applications:

this compound is also significant in proteomics, particularly in mass spectrometry (MS) for peptide analysis. Its unique sequence allows for specific identification and quantification during tryptic digestion processes. The development of comprehensive spectral libraries, such as the NISTmAb library, includes this pentapeptide among others, aiding in the characterization of monoclonal antibodies . This application is crucial for understanding post-translational modifications and protein interactions.

Biomedical Research

Antimicrobial Properties:

The pentapeptide has shown potential antimicrobial activity, particularly through the action of L-amino acid oxidases (LAAOs). These enzymes can generate reactive oxygen species (ROS) when interacting with aromatic amino acids like tryptophan (Trp) and phenylalanine (Phe), leading to antimicrobial effects against various pathogens . This property opens avenues for developing new antimicrobial agents based on peptide structures.

Biomarker Potential:

In addition to its antimicrobial properties, this compound may serve as a biomarker for certain diseases. The modulation of immune responses by peptides containing these amino acids is being investigated for their roles in inflammatory conditions and cancer therapy .

Pharmacological Studies

Therapeutic Applications:

Research indicates that peptides similar to this compound can influence various biological pathways, including those involved in inflammation and immune regulation. The potential use of such peptides in therapeutic settings is an area of active investigation, particularly for chronic diseases where modulation of immune responses is beneficial .

化学反应分析

Oxidative Reactions

LWMRF undergoes oxidation primarily at methionine and tryptophan residues. Key findings include:

Myeloperoxidase/Hypochlorite-Mediated Oxidation

-

Mechanism : In the presence of myeloperoxidase (MPO), hydrogen peroxide, and chloride ions, LWMRF reacts to form methionine sulfoxide and oxidized tryptophan derivatives (2-oxoindolone) .

-

Stoichiometry : Hypochlorite (HOCl) directly oxidizes LWMRF without peptide bond cleavage, yielding a modified peptide with methionine sulfoxide and oxidized tryptophan .

-

Selectivity : Methionine is oxidized first, followed by tryptophan, due to their relative susceptibilities .

| Oxidizing Agent | Primary Products | Conditions |

|---|---|---|

| MPO + H₂O₂ + Cl⁻ | Met(O), Trp(2-oxoindolone) | pH 4.5–7.0, 37°C |

| HOCl | Met(O), Trp(2-oxoindolone) | pH 4.5–7.0, 25°C |

Brush-Border Membrane Aminooligopeptidase Interaction

-

Resistance : The C-terminal dipeptide Arg-Phe in LWMRF resists hydrolysis by intestinal brush-border peptidases due to inhibition by liberated hydrophobic amino acids (e.g., Trp, Met, Phe) .

-

Inhibition Mechanism : Hydrophobic amino acids act as competitive or non-competitive inhibitors depending on the substrate. For example:

| Enzyme | Substrate | Inhibitor | Inhibition Type |

|---|---|---|---|

| Brush-border peptidase | LWMRF | Trp, Met, Phe | Non-competitive |

Pepsin-Catalyzed Condensation

-

Activation : LWMRF participates in pepsin-mediated reactions at pH 4.5, where small peptides (e.g., Z-Ala-Phe) accelerate cleavage rates by forming transient intermediates .

-

Outcome : Condensation with activators precedes peptide bond cleavage, generating modified polypeptides (e.g., Z-AA₂-AA₁-Phe) .

Radiolytic Degradation

-

Mechanism : Exposure to γ-rays or synchrotron X-rays induces oxidative decarboxylation at acidic residues (e.g., Asp/Glu if present) and hydroxyl radical-mediated modifications .

-

Specificity : LWMRF’s hydrophobic residues (Leu, Phe) may undergo secondary oxidation under high-energy radiation .

Structural Influences on Reactivity

-

Methionine Position : Methionine’s susceptibility to oxidation is modulated by adjacent residues. For example, neighboring Tyr/Phe increases steric hindrance, reducing oxidation rates compared to Lys/Leu .

-

Tryptophan Environment : The indole group in Trp reacts preferentially with electrophilic agents (e.g., HOCl) due to its electron-rich aromatic system .

Stability Under Physicochemical Conditions

-

pH Sensitivity : Rapid hydrolysis occurs at pH 11, enabling quantitative amino acid release via cobalt analysis.

-

Thermal Stability : Degrades at temperatures >50°C, forming aggregates via disulfide linkages (Met) and oxidized Trp derivatives .

Synthetic and Analytical Considerations

属性

分子式 |

C37H53N9O6S |

|---|---|

分子量 |

751.9 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C37H53N9O6S/c1-22(2)18-26(38)32(47)45-30(20-24-21-42-27-13-8-7-12-25(24)27)35(50)44-29(15-17-53-3)34(49)43-28(14-9-16-41-37(39)40)33(48)46-31(36(51)52)19-23-10-5-4-6-11-23/h4-8,10-13,21-22,26,28-31,42H,9,14-20,38H2,1-3H3,(H,43,49)(H,44,50)(H,45,47)(H,46,48)(H,51,52)(H4,39,40,41)/t26-,28-,29-,30-,31-/m0/s1 |

InChI 键 |

XBXACJKRWWOWLI-PZBSVLGOSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

序列 |

LWMRF |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。